Ethyl 2,6-dimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 2,6-dimethylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties Quinoline derivatives are widely studied due to their applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dimethylquinoline-3-carboxylate can be synthesized through the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is typically carried out at room temperature using a catalytic amount of PEG-supported sulfonic acid in various solvents such as methanol, ether, acetonitrile, and dichloromethane . Another method involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts like 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using eco-friendly and reusable catalysts, solvent-free conditions, and microwave or ultraviolet irradiation-promoted synthesis, are increasingly being applied to the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Ethyl 2,6-dimethylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic properties, such as anti-inflammatory and antimalarial activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,6-dimethylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dimethylquinoline-3-carboxylate
- 2,4-Dimethylquinoline
- 2,6-Dimethylquinoline
Uniqueness
Ethyl 2,6-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or industrial applications .
Properties
IUPAC Name |
ethyl 2,6-dimethylquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-4-17-14(16)12-8-11-7-9(2)5-6-13(11)15-10(12)3/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDSVASJKBMFEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588881 |
Source
|
Record name | Ethyl 2,6-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892874-63-4 |
Source
|
Record name | Ethyl 2,6-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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